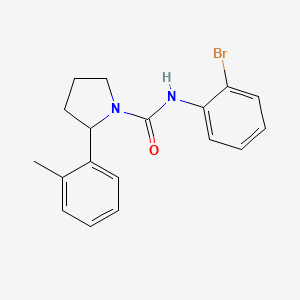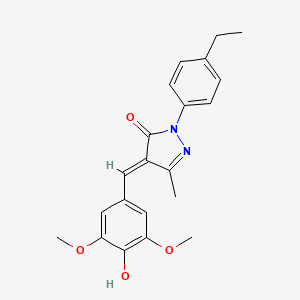
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as Brorphine, is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. Brorphine is a derivative of the opioid agonist, fentanyl, and has been shown to have a higher potency than morphine.
作用机制
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids on pain perception, reward, and addiction. Like other opioids, this compound produces its effects by binding to the mu-opioid receptor and activating downstream signaling pathways.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. These effects are mediated by the activation of the mu-opioid receptor and the subsequent modulation of neurotransmitter release in the brain.
实验室实验的优点和局限性
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity for the mu-opioid receptor, and low risk of respiratory depression. However, this compound also has some limitations, including its potential for abuse and its limited availability.
未来方向
There are several future directions for research on N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, including the development of new synthetic opioids with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying its effects, and the exploration of its potential as a treatment for opioid addiction. Additionally, research is needed to better understand the risks associated with this compound use, including the potential for overdose and addiction.
Conclusion
In conclusion, this compound is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. While this compound has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, it also has some limitations, including its potential for abuse and limited availability. Further research is needed to fully understand the risks and benefits associated with this compound use and to develop new synthetic opioids with improved safety and efficacy profiles.
合成方法
The synthesis method for N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylmagnesium bromide to form N-(2-bromophenyl)-2-(2-methylphenyl)acetamide. This intermediate is then reacted with pyrrolidine and trifluoroacetic acid to form this compound.
科学研究应用
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been the subject of several scientific studies, with researchers investigating its potential as a painkiller and its abuse potential. One study found that this compound was more potent than morphine in relieving pain in rats, with a lower risk of respiratory depression. Another study found that this compound was less reinforcing than fentanyl in rats, suggesting a lower potential for abuse.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-13-7-2-3-8-14(13)17-11-6-12-21(17)18(22)20-16-10-5-4-9-15(16)19/h2-5,7-10,17H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAXNGHXLRKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)


![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)



![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)

![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)
![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)